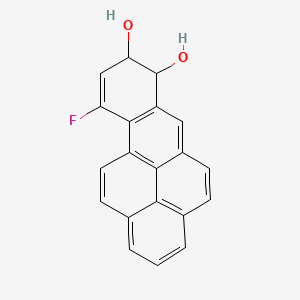
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is a complex organic compound with the molecular formula C20H13FO2 This compound is a derivative of benzo[pqr]tetraphene, featuring a fluorine atom and two hydroxyl groups at specific positions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol typically involves multi-step organic reactions. One common method includes the fluorination of benzo[pqr]tetraphene followed by the introduction of hydroxyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective addition of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[pqr]tetraphene-7,8-diol: Lacks the fluorine atom, resulting in different chemical properties.
9-Fluoro-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol: Similar structure but with the fluorine atom at a different position.
7,8,9,10-Tetrahydrobenzo[pqr]tetraphen-7-ol: A related compound with different hydrogenation and hydroxylation patterns.
Uniqueness
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can significantly influence the compound’s interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
83769-00-0 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
10-fluoro-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)14-8-12-5-4-10-2-1-3-11-6-7-13(19(14)15)18(12)17(10)11/h1-9,16,20,22-23H |
InChI Key |
YHNSFTLGJZORQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=CC(C5O)O)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


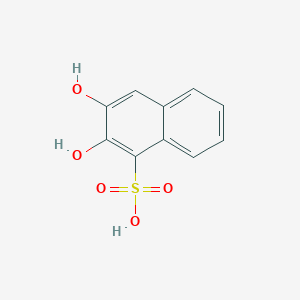
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

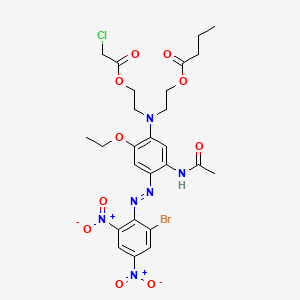
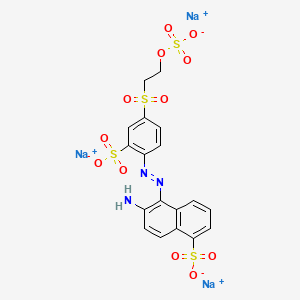
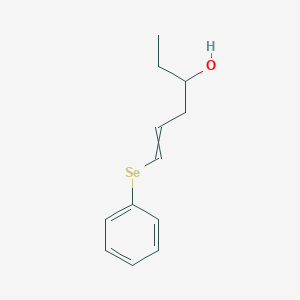
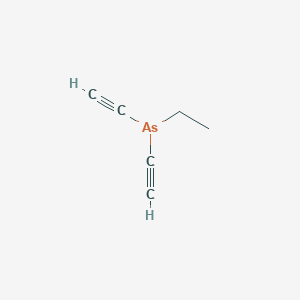
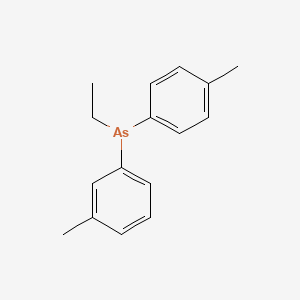
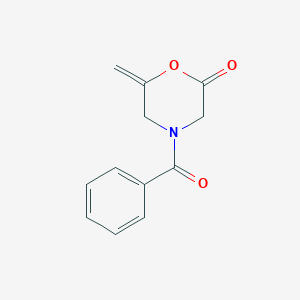
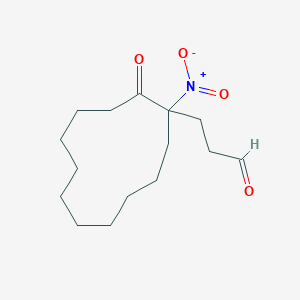
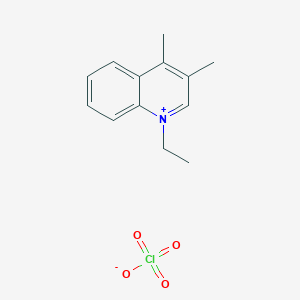
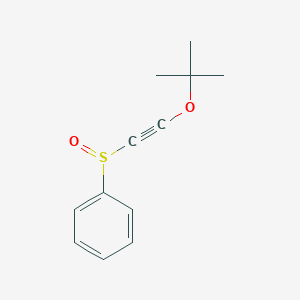
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

